molecular formula C22H23N3O2 B11344787 (4-Benzylpiperazin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperazin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11344787
M. Wt: 361.4 g/mol
InChI Key: NDGVCXRSYFITAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety

Preparation Methods

The synthesis of 1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The preparation methods include:

Chemical Reactions Analysis

1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

This compound’s unique combination of a piperazine ring and an oxazole moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological characteristics.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H23N3O2/c1-17-7-9-19(10-8-17)21-15-20(23-27-21)22(26)25-13-11-24(12-14-25)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3

InChI Key

NDGVCXRSYFITAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.